Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate
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Overview
Description
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S This compound is notable for its unique structure, which includes a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves multiple steps. One common method includes the following steps:
Formation of 4,6-DIMETHYL-2-PYRIMIDINYL SULFANYLACETIC ACID: This is achieved by reacting 4,6-dimethyl-2-pyrimidinylthiol with chloroacetic acid under basic conditions.
Esterification: The resulting acid is then esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.
Acetylation: The ester is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with 4-AMINOBENZOIC ACID: Finally, the acetylated ester is coupled with 4-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and benzoate ester moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetolactate synthase (ALS), by binding to the active site and preventing substrate access . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYL-2-MERCAPTOPYRIMIDINE: Shares the pyrimidinyl moiety but lacks the benzoate ester and acetyl groups.
SULFOMETURON-METHYL: Another sulfonylurea herbicide with a similar pyrimidinyl structure but different functional groups.
Uniqueness
METHYL 4-{[2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}OXY)ACETYL]AMINO}BENZOATE is unique due to its combination of a pyrimidinyl group, a benzoate ester, and a sulfanylacetyl moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in scientific research .
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate |
InChI |
InChI=1S/C18H19N3O5S/c1-11-8-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-6-4-13(5-7-14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22) |
InChI Key |
OLLBJCCXFFXQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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